molecular formula C11H16O B1310820 (1S)-1-phenylpentan-1-ol CAS No. 33652-83-4

(1S)-1-phenylpentan-1-ol

Cat. No.: B1310820
CAS No.: 33652-83-4
M. Wt: 164.24 g/mol
InChI Key: OVGORFFCBUIFIA-NSHDSACASA-N
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Description

It is commonly used as a solvent, plasticizer, and fragrance ingredient. The compound has a molecular formula of C11H16O and a molecular weight of 164.24 g/mol.

Scientific Research Applications

(1S)-1-phenylpentan-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized as a plasticizer in polymer production and as a fragrance ingredient in cosmetics and personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-phenylpentan-1-ol typically involves the reaction of benzyl chloride with butyl magnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions include anhydrous ether as a solvent and a temperature range of 0-5°C.

Industrial Production Methods

Industrial production methods for this compound often involve the catalytic hydrogenation of benzylidene butyl ether. This process uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-phenylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid as catalysts.

Major Products Formed

    Oxidation: Butylbenzaldehyde or butylbenzoic acid.

    Reduction: Butylbenzene.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of (1S)-1-phenylpentan-1-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, alpha-methyl-:

    Benzenemethanol, alpha-phenyl-:

    Benzenemethanol, alpha-propyl-: This compound has a propyl group instead of a butyl group.

Uniqueness

(1S)-1-phenylpentan-1-ol is unique due to its longer butyl side chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can affect its solubility, reactivity, and applications in various fields.

Properties

IUPAC Name

(1S)-1-phenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGORFFCBUIFIA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187336
Record name alpha-Butylbenzyl alcohol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33652-83-4
Record name alpha-Butylbenzyl alcohol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033652834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Butylbenzyl alcohol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENIPENTOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1GKM42V1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Tris(triphenylphosphine)ruthenium (II) chloride (1.9 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 1.3 μmol, 0.33 mol %) were dissolved in xylene (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 140° C. After the mixture was cooled to room temperature, pentanophenone (0.4 mmol), xylene (2 mL) and a solution of potassium hydroxide in methanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/8). Accordingly, pure 1-phenylpentanol was obtained and the ee value (ee=99.6%) was measured by GC analysis.
[Compound]
Name
Tris(triphenylphosphine)ruthenium (II) chloride
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1.9 mg
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3 mL
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Synthesis routes and methods III

Procedure details

To a stirring suspension of 1.20 g of lithium aluminum hydride in 100 mL of diethyl ether under an argon atmosphere at 0° C. is slowly added a solution of 4.40 mL of commercially available valerophenone in 5.0 mL of diethyl ether over 10 minutes. After 0.5 hours the grey suspension is warmed to room temperature. After 1 hour the reaction mixture is re-cooled to 0° C. and slowly treated with 1.25 mL of water followed by 5.50 mL of 1N sodium hydroxide. After 1 hour the resulting white precipitant is filtered through a pad of magnesium sulfate with diethyl ether washings. The filtrate is concentrated under reduced pressure to afford 4.5 g of 1-phenyl-1-pentanol as a clear, colorless oil. This product may be used directly in the next reaction without further purification.
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5.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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